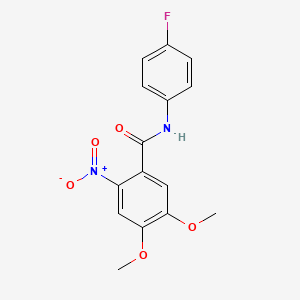

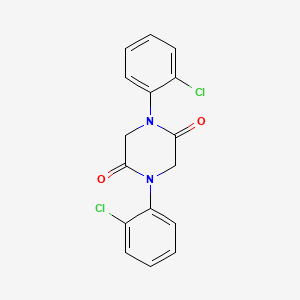

![molecular formula C11H13N3O3S B5711508 N-{[(3-nitrophenyl)amino]carbonothioyl}butanamide](/img/structure/B5711508.png)

N-{[(3-nitrophenyl)amino]carbonothioyl}butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-{[(3-nitrophenyl)amino]carbonothioyl}butanamide, also known as NBD-Cl, is a fluorescent labeling reagent that is widely used in biochemical and physiological research. It is a thiol-reactive compound that can covalently attach to cysteine residues in proteins and peptides, allowing for their detection and quantification in various assays.

Mécanisme D'action

N-{[(3-nitrophenyl)amino]carbonothioyl}butanamide reacts with cysteine residues in proteins and peptides through a thiol-disulfide exchange reaction. The reaction results in the formation of a covalent bond between the N-{[(3-nitrophenyl)amino]carbonothioyl}butanamide molecule and the cysteine residue. The fluorescence of N-{[(3-nitrophenyl)amino]carbonothioyl}butanamide is enhanced upon binding to a protein, allowing for its detection and quantification in various assays.

Biochemical and Physiological Effects:

N-{[(3-nitrophenyl)amino]carbonothioyl}butanamide labeling can affect the biochemical and physiological properties of proteins and peptides. The labeling can alter the conformation and activity of the labeled molecules, leading to changes in their function and interaction with other molecules. However, these effects can be minimized by careful experimental design and optimization of labeling conditions.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using N-{[(3-nitrophenyl)amino]carbonothioyl}butanamide as a labeling reagent include its high sensitivity, specificity, and versatility. N-{[(3-nitrophenyl)amino]carbonothioyl}butanamide can be used with a wide range of proteins and peptides, and its fluorescence can be easily detected using standard laboratory equipment. However, the limitations of N-{[(3-nitrophenyl)amino]carbonothioyl}butanamide include its potential for non-specific labeling and interference with protein function. Additionally, the labeling efficiency of N-{[(3-nitrophenyl)amino]carbonothioyl}butanamide can vary depending on the experimental conditions and the nature of the protein or peptide being labeled.

Orientations Futures

For the use of N-{[(3-nitrophenyl)amino]carbonothioyl}butanamide in scientific research include the development of new labeling strategies and the optimization of existing labeling protocols. Additionally, the application of N-{[(3-nitrophenyl)amino]carbonothioyl}butanamide in live cell imaging and proteomics research is an area of active investigation. The development of new fluorescent labeling reagents with improved properties and performance is also an area of interest. Overall, the use of N-{[(3-nitrophenyl)amino]carbonothioyl}butanamide and other fluorescent labeling reagents will continue to play an important role in advancing our understanding of the structure and function of biological molecules.

Méthodes De Synthèse

N-{[(3-nitrophenyl)amino]carbonothioyl}butanamide is synthesized from 3-nitroaniline and butanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with thioacetic acid to form the final product. The purity of N-{[(3-nitrophenyl)amino]carbonothioyl}butanamide can be improved by recrystallization from a suitable solvent.

Applications De Recherche Scientifique

N-{[(3-nitrophenyl)amino]carbonothioyl}butanamide has a wide range of applications in scientific research. It is commonly used as a fluorescent labeling reagent in protein and peptide analysis, such as in fluorescence resonance energy transfer (FRET) assays, fluorescence polarization assays, and fluorescence quenching assays. N-{[(3-nitrophenyl)amino]carbonothioyl}butanamide can also be used in the labeling of lipids, nucleic acids, and carbohydrates. Additionally, N-{[(3-nitrophenyl)amino]carbonothioyl}butanamide has been used in the study of enzyme kinetics, protein-protein interactions, and membrane transport.

Propriétés

IUPAC Name |

N-[(3-nitrophenyl)carbamothioyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3S/c1-2-4-10(15)13-11(18)12-8-5-3-6-9(7-8)14(16)17/h3,5-7H,2,4H2,1H3,(H2,12,13,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAFPFLJPYBGTTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC(=S)NC1=CC(=CC=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3-nitrophenyl)carbamothioyl]butanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B5711449.png)

![N'-(1-bicyclo[2.2.1]hept-2-ylethylidene)-1H-indole-3-carbohydrazide](/img/structure/B5711453.png)

![N-{[(2-hydroxy-5-isopropylphenyl)amino]carbonothioyl}-3-phenylpropanamide](/img/structure/B5711460.png)

![2-chloro-5-[5-(2-nitrovinyl)-2-furyl]benzoic acid](/img/structure/B5711475.png)

![2-[2-(5,6-dimethyl-1H-benzimidazol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5711483.png)

![3-[2-(2-furyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5711488.png)

![ethyl 4-[(4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B5711504.png)